molecular formula C12H15BrClN B6221453 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2757999-98-5

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Numéro de catalogue: B6221453
Numéro CAS: 2757999-98-5
Poids moléculaire: 288.6
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Br-CPTIQ) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a unique structure that makes it an interesting subject for research. 6-Br-CPTIQ has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific applications. It has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been studied for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This compound has also been studied for its ability to modulate the activity of calcium channels, which are important in the regulation of cardiac contractility. Furthermore, this compound has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Mécanisme D'action

The mechanism of action of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not completely understood. However, it is believed to act through a variety of mechanisms. For example, it is thought to interact with the COX-2 enzyme by binding to its active site, thus inhibiting its activity. It is also believed to interact with MAO by binding to its active site, thus inhibiting its activity. Furthermore, it is thought to interact with calcium channels by binding to their active sites, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed to have a variety of effects on the body. For example, it is thought to reduce inflammation by inhibiting the activity of COX-2. It is also believed to modulate the activity of neurotransmitters by inhibiting the activity of MAO. Finally, it is thought to modulate the activity of calcium channels, which are important in the regulation of cardiac contractility.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory experiments include its availability, its low cost, and its ability to modulate the activity of various enzymes and calcium channels. However, there are some limitations to its use. For example, it is not known how long this compound will remain active in the body, and its effects on the body are not completely understood. Furthermore, the synthesis of this compound can be difficult and time-consuming.

Orientations Futures

The future directions of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to better understand its pharmacokinetics and to develop more efficient synthesis methods. Furthermore, studies are needed to investigate the potential toxicity of this compound and to develop more reliable methods of detection. Finally, further research is needed to explore its potential applications in other areas, such as drug delivery and cancer therapy.

Méthodes De Synthèse

The synthesis of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a multi-step process. The starting materials are 1-bromocyclopropane and 1,2,3,4-tetrahydroisoquinoline. The two compounds are reacted in a stirred solution of dimethylformamide (DMF) at 0°C. The reaction proceeds with the formation of a cyclopropyl ring, followed by an intramolecular cyclization to form the this compound product. The reaction is then quenched with hydrochloric acid and the product is isolated by filtration.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of a brominated precursor with a cyclopropyl group. The bromination can be achieved using a suitable brominating agent, followed by the cyclization using a Lewis acid catalyst. The resulting product can then be converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-bromo-1-cyclopropylbut-2-ene", "2-methyl-1,2,3,4-tetrahydroisoquinoline", "Lewis acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Bromination of 4-bromo-1-cyclopropylbut-2-ene using a suitable brominating agent to yield 6-bromo-1-cyclopropylbut-2-ene", "Cyclization of 6-bromo-1-cyclopropylbut-2-ene with 2-methyl-1,2,3,4-tetrahydroisoquinoline using a Lewis acid catalyst to yield 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline", "Conversion of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline to the hydrochloride salt using hydrochloric acid" ] }

2757999-98-5

Formule moléculaire

C12H15BrClN

Poids moléculaire

288.6

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.